molecular formula C16H9N3O4S2 B3305073 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 922455-82-1

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B3305073
CAS RN: 922455-82-1
M. Wt: 371.4 g/mol
InChI Key: RLNBAKIFBDGREN-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has emerged as an important scaffold with many biological properties. Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .


Synthesis Analysis

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .


Molecular Structure Analysis

Benzofuran’s chemical structure is composed of fused benzene and furan rings . The structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .


Chemical Reactions Analysis

Benzofuran exhibited potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine, is 292.4 g/mol . The exact mass and monoisotopic mass are also 292.06703418 g/mol . The compound has a topological polar surface area of 66.3 Ų .

Scientific Research Applications

Mechanism of Action

Target of Action

Benzofuran and thiazole moieties, which are part of the compound, are known to interact with various biological targets . For instance, benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells . Thiazole derivatives, on the other hand, have been found in many potent biologically active compounds, such as antiretroviral and antineoplastic drugs .

Biochemical Pathways

For instance, benzofuran derivatives have been reported to have anti-hepatitis C virus activity . Thiazole derivatives are found in many biologically active compounds, including antimicrobial, antiretroviral, and antineoplastic drugs .

Pharmacokinetics

For instance, benzofuran and thiazole derivatives are known to have diverse pharmacological activities, indicating their ability to be absorbed and distributed in the body .

Result of Action

Benzofuran and thiazole derivatives have shown various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds can induce significant molecular and cellular changes.

Action Environment

For instance, lifestyle and environmental changes have been associated with the occurrence of cancer .

Future Directions

The main aim of this review is to highlight and discuss the contribution of benzofuran derivatives as anticancer agents by considering and discussing the chemical structure of 20 different compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4S2/c20-15(13-5-6-14(25-13)19(21)22)18-16-17-10(8-24-16)12-7-9-3-1-2-4-11(9)23-12/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNBAKIFBDGREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Reactant of Route 5
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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